3-{[(2,6-difluorophenyl)methyl]amino}propanoic acid hydrochloride
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Overview
Description
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluorophenyl group attached to an amino acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorophenylmethylamine and propanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Purification: The product is then purified through crystallization or other suitable methods to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride can be used to study protein interactions and enzyme activities. Its fluorescent properties can aid in imaging and tracking biological processes.
Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
3-{[(2,6-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
3-{[(2,6-Dibromophenyl)methyl]amino}propanoic acid hydrochloride
3-{[(2,6-Diiodophenyl)methyl]amino}propanoic acid hydrochloride
Uniqueness: 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride stands out due to its difluorophenyl group, which imparts unique chemical and physical properties compared to its chloro, bromo, and iodo counterparts. These properties can influence its reactivity, stability, and biological activity.
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Properties
CAS No. |
2624132-43-8 |
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Molecular Formula |
C10H12ClF2NO2 |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
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